Tetracenomycin F1
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Overview
Description
Tetracenomycin F1 is a natural product antibiotic that belongs to the tetracycline family of antibiotics. It is produced by the bacterium Streptomyces rimosus and was first isolated in 1968. Tetracenomycin F1 has been found to be effective against a wide range of bacterial infections and has been the subject of extensive research in recent years.
Scientific Research Applications
Metabolic Engineering of Tetracenomycin Pathway
Tetracenomycin F1, as a member of the tetracenomycins, is involved in the metabolic engineering of its biosynthetic pathways. Nguyen et al. (2021) explored the expression of the elloramycin biosynthetic gene cluster in Streptomyces coelicolor M1146. This facilitated the production of tetracenomycin analogs, highlighting the potential of metabolic engineering in producing various tetracenomycin derivatives for research and therapeutic applications (Nguyen et al., 2021).
Antitumor Activity
Tetracenomycins, including tetracenomycin F1, have been studied for their antitumor properties. Qiao et al. (2019) reported that tetracenomycin X, a related compound, showed significant antitumor activity in lung cancer cells, suggesting a potential therapeutic role for tetracenomycin derivatives in cancer treatment (Qiao et al., 2019).
Structural and Functional Analysis
The structural and functional analysis of enzymes involved in the biosynthesis of tetracenomycins, including tetracenomycin F1, has been a focus of research. Thompson et al. (2004) studied the tetracenomycin F2 cyclase, providing insights into the enzymatic mechanisms involved in tetracenomycin biosynthesis (Thompson et al., 2004).
Inhibition of Protein Synthesis
Tetracenomycins have been found to inhibit protein synthesis. Osterman et al. (2020) discovered that tetracenomycin X binds within the ribosomal exit tunnel, inhibiting protein synthesis, which could provide a basis for developing new antibiotics or other therapeutic agents (Osterman et al., 2020).
Biosynthetic Gene Analysis
The analysis of genes involved in the biosynthesis of elloramycin and related compounds, including tetracenomycin F1, has been conducted to understand their production mechanisms. Rafanan et al. (2001) characterized the elmGHIJ genes, establishing a foundation for further exploration of tetracenomycin biosynthesis (Rafanan et al., 2001).
properties
CAS RN |
149791-45-7 |
---|---|
Product Name |
Tetracenomycin F1 |
Molecular Formula |
C20H14O7 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3,8,10,12-tetrahydroxy-1-methyl-11-oxo-6H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C20H14O7/c1-7-14-10(5-12(22)15(7)20(26)27)3-8-2-9-4-11(21)6-13(23)16(9)19(25)17(8)18(14)24/h3-6,21-24H,2H2,1H3,(H,26,27) |
InChI Key |
BJSNGVYBQJIGRT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |
Other CAS RN |
149791-45-7 |
synonyms |
Tcm F1 tetracenomycin F1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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